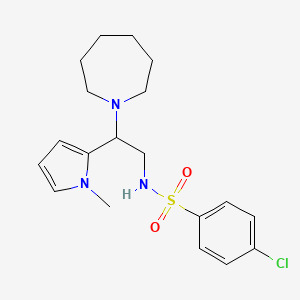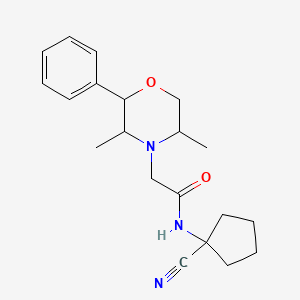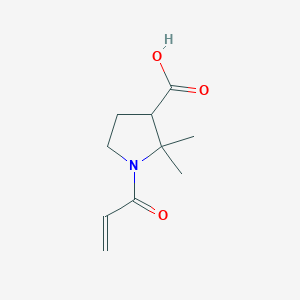
2,2-Dimethyl-1-prop-2-enoylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-prop-2-enoylpyrrolidine-3-carboxylic acid, also known as DPPC, is a cyclic amino acid that has been studied for its potential application in various scientific research fields. This compound is synthesized through a specific method and has been shown to have unique biochemical and physiological effects.
科学的研究の応用
Molecular Recognition and Hydrogen Bonding
Acid−Amide Intermolecular Hydrogen Bonding
Research has shown that derivatives of 2,2-Dimethyl-1-prop-2-enoylpyrrolidine-3-carboxylic acid can act as self-complements in molecular recognition, forming intermolecular hydrogen-bonded dimers. These dimers exhibit hydrogen bonding between the amide and carboxylic acid groups, a phenomenon observed in various states, including crystals, solution, and the gas phase. This property is critical in understanding molecular recognition and designing new molecular assemblies (Wash et al., 1997).
Supramolecular Chemistry
Self-Assembly Influenced by External Stimuli
Novel amphoteric azopyridine carboxylic acids, which share a similar functional group arrangement with this compound, have been synthesized. These compounds demonstrate self-organization significantly influenced by external stimuli like heat, pH changes, and light. Such compounds form intermolecular hydrogen bonds in a head-to-tail manner, leading to linear pseudopolymer structures. This property is pivotal in the development of responsive materials and supramolecular chemistry (Aoki et al., 2000).
Synthesis of Complex Organic Molecules
Complexation and Selective Gas Adsorption
The synthesis and complexation behavior of molecules containing carboxylic acid groups, akin to this compound, have been studied for their potential in selective gas adsorption. The complexation with nucleotide bases showcases the potential of using these molecules in designing selective adsorption processes and understanding the microenvironment effects on complexation behavior (Zimmerman et al., 1991).
Synthesis and Characterization of Pyrrole Derivatives
A study on pyrrole derivatives, including the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, demonstrates the utility of functional groups similar to those in this compound. This research contributes to the development of new organic molecules with potential applications in materials science and pharmaceuticals (Singh et al., 2014).
特性
IUPAC Name |
2,2-dimethyl-1-prop-2-enoylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-4-8(12)11-6-5-7(9(13)14)10(11,2)3/h4,7H,1,5-6H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQPZCFATCHZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)C=C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2737631.png)
![N-cyclohexyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2737633.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide](/img/structure/B2737634.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2737636.png)
![7-(Azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine;trihydrochloride](/img/structure/B2737638.png)
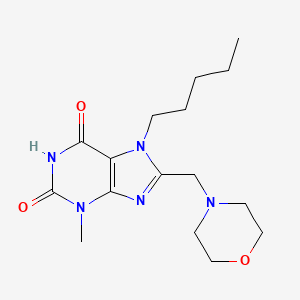

![3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2737641.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide](/img/structure/B2737646.png)
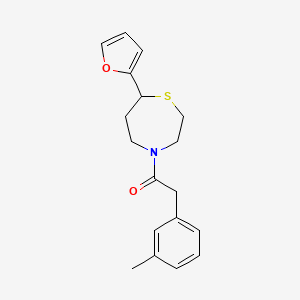
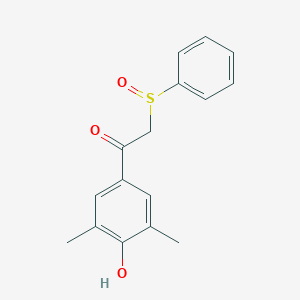
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2737650.png)
